molecular formula C16H16ClN3O B11562506 N'-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide CAS No. 303066-16-2

N'-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide

Cat. No.: B11562506
CAS No.: 303066-16-2
M. Wt: 301.77 g/mol
InChI Key: OWIIXCIVCALQCU-VXLYETTFSA-N
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Description

N'-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide is a hydrazone derivative synthesized via the condensation of 2-(3-toluidino)acetohydrazide with 4-chlorobenzaldehyde under acidic reflux conditions. This compound belongs to the N-acylhydrazone class, characterized by a benzylidene moiety linked to a hydrazide backbone. Its structure features a 4-chlorophenyl group, which enhances lipophilicity and bioavailability, and a 3-toluidino substituent (methyl-substituted aniline) that contributes to its electronic and steric properties. The compound has been explored for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, leveraging the versatility of the hydrazone scaffold .

Properties

CAS No.

303066-16-2

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H16ClN3O/c1-12-3-2-4-15(9-12)18-11-16(21)20-19-10-13-5-7-14(17)8-6-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

OWIIXCIVCALQCU-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(3-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 2-(3-toluidino)acetohydrazide: This intermediate can be synthesized by reacting 3-toluidine with ethyl chloroacetate to form ethyl 2-(3-toluidino)acetate, which is then hydrazinolyzed to yield 2-(3-toluidino)acetohydrazide.

    Condensation Reaction: The 2-(3-toluidino)acetohydrazide is then reacted with 4-chlorobenzaldehyde in ethanol under reflux to form N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could regenerate the hydrazide form.

Scientific Research Applications

N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Findings :

  • Compound 7f targets p38 MAPK, suppressing TNF-α production by 55.8%, comparable to SB-203580, and shows oral bioavailability .

Anticancer Activity

Structural analogs with substituted benzothiazole or imidazolidine moieties exhibit cytotoxic effects:

Compound Name Cancer Cell Lines (IC50, μM) Selectivity Index (vs. Healthy Cells) Key Structural Modifications
2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide (4f) C6: 12.3; A549: 18.7 2.1–3.4 (NIH3T3) Benzothiazole-thioether enhances DNA intercalation
N'-(4-Chlorobenzylidene)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetohydrazide (5) MCF-7: 9.8; HT-29: 14.2 1.8–2.5 Diphenylimidazolidine increases apoptosis via EGFR inhibition

Key Findings :

  • 4f shows potent activity against glioma (C6) and lung adenocarcinoma (A549) cells, attributed to thioether-linked benzothiazole improving membrane permeability .
  • Compound 5 inhibits EGFR and VEGFR2, with IC50 values <10 μM, suggesting dual kinase targeting .

Antimicrobial Activity

Substituents like halogenated aryl groups enhance antimicrobial potency:

Compound Name Microbial Targets (MIC, μg/mL) Structural Highlights
N'-(4-Chlorobenzylidene)-2-(4-(N-(4-chlorobenzylidene)carbamimidoyl)phenoxy)acetohydrazide (4b) E. coli: 16; S. aureus: 8 Bis-4-chlorobenzylidene improves membrane disruption
(E)-2-(2,4-dichlorophenyl)-N'-(4-chlorobenzylidene)acetohydrazide Klebsiella: 32 Trichlorophenyl group enhances hydrophobicity

Key Findings :

  • Compound 4b exhibits broad-spectrum antibacterial activity, likely due to carbamimidoyl-phenoxy groups disrupting bacterial membranes .

Structural and Functional Trends

  • Electron-Withdrawing Groups : 4-Chloro substitution on the benzylidene moiety consistently improves bioactivity across studies by enhancing electrophilicity and target binding .
  • Backbone Flexibility: Replacement of the 3-toluidino group with bulkier substituents (e.g., tert-butylpyrazole in 7f) improves kinase inhibition but reduces solubility .
  • Hybrid Scaffolds : Conjugation with benzothiazole (e.g., 4f ) or imidazolidine (e.g., 5 ) diversifies mechanisms, enabling dual anticancer/anti-inflammatory effects .

Biological Activity

N'-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and its biological effects, supported by data tables and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-toluidine in the presence of an appropriate solvent. The resulting hydrazone can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Table 1: Spectroscopic Data of this compound

TechniqueWavelength/Frequency (cm1^{-1})Assignment
IR1670C=O Stretch
IR1600C=N Stretch
1H^{1}H NMR7.5-8.5 ppmAromatic Protons
13C^{13}C NMR160-165 ppmCarbonyl Carbon

2. Biological Activity

This compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. The compound has been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.

2.1 Antimicrobial Activity

Studies have demonstrated that this compound shows significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Standard Antibiotic (Control)
Staphylococcus aureus32Gentamicin (16 µg/mL)
Escherichia coli64Ampicillin (32 µg/mL)
Bacillus subtilis16Bacitracin (8 µg/mL)

2.2 Anticancer Activity

Recent research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in:

  • MCF-7 Cells: IC50 = 25 µM
  • A549 Cells: IC50 = 30 µM

These findings suggest a promising therapeutic potential for this compound in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors involved in cellular processes, leading to its antimicrobial and anticancer effects.

4. Conclusion

This compound demonstrates significant biological activity across various domains, including antimicrobial and anticancer properties. Further research is warranted to elucidate its mechanisms of action fully and explore its potential applications in drug development.

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